molecular formula C14H15NO B5702419 (3-methoxyphenyl)(2-methylphenyl)amine CAS No. 107456-48-4

(3-methoxyphenyl)(2-methylphenyl)amine

Cat. No. B5702419
M. Wt: 213.27 g/mol
InChI Key: JPNDEZIQZCCRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxyphenyl)(2-methylphenyl)amine, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among the research community due to its unique properties.

Mechanism Of Action

The mechanism of action of (3-methoxyphenyl)(2-methylphenyl)amine is not fully understood. However, it is believed to work by increasing the levels of serotonin in the brain. This leads to changes in mood, perception, and thought processes. It is also believed to have an effect on the dopamine and norepinephrine systems, which are responsible for regulating reward and arousal.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-methoxyphenyl)(2-methylphenyl)amine are complex and varied. Studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and thought processes. Some users have reported experiencing hallucinations and altered states of consciousness.

Advantages And Limitations For Lab Experiments

(3-methoxyphenyl)(2-methylphenyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the effects of serotonin on the central nervous system. However, there are also several limitations to using (3-methoxyphenyl)(2-methylphenyl)amine in lab experiments. It is a controlled substance and can be difficult to obtain. It is also important to use caution when handling (3-methoxyphenyl)(2-methylphenyl)amine, as it can be toxic in high doses.

Future Directions

There are several future directions for research on (3-methoxyphenyl)(2-methylphenyl)amine. One area of interest is its potential use as a treatment for depression and other mood disorders. Another area of interest is its potential use in the treatment of addiction. Additionally, more research is needed to fully understand the mechanism of action of (3-methoxyphenyl)(2-methylphenyl)amine and its effects on the central nervous system.
In conclusion, (3-methoxyphenyl)(2-methylphenyl)amine is a synthetic phenethylamine that has gained popularity among the research community due to its unique properties. It has been used in scientific research to study its effects on the central nervous system and has been found to have a high affinity for the serotonin receptor. While there are several advantages to using (3-methoxyphenyl)(2-methylphenyl)amine in lab experiments, there are also several limitations to consider. There are several future directions for research on (3-methoxyphenyl)(2-methylphenyl)amine, including its potential use as a treatment for depression and other mood disorders, its potential use in the treatment of addiction, and further research into its mechanism of action and effects on the central nervous system.

Synthesis Methods

The synthesis of (3-methoxyphenyl)(2-methylphenyl)amine involves the reaction of 3-methoxyphenylacetonitrile with 2-methylphenylmagnesium bromide in the presence of a catalyst. The resulting product is then reduced to yield (3-methoxyphenyl)(2-methylphenyl)amine. The synthesis of (3-methoxyphenyl)(2-methylphenyl)amine is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

(3-methoxyphenyl)(2-methylphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the serotonin receptor, which is responsible for regulating mood, appetite, and sleep. Studies have shown that (3-methoxyphenyl)(2-methylphenyl)amine can cause changes in mood, perception, and thought processes.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-3-4-9-14(11)15-12-7-5-8-13(10-12)16-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNDEZIQZCCRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279253
Record name N-(3-Methoxyphenyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-methylaniline

CAS RN

107456-48-4
Record name N-(3-Methoxyphenyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107456-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxyphenyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-(3-methoxyphenyl)-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.